

Spectroscopic and Spectrometric Analysis of 5-(bromomethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(bromomethyl)-1H-indazole

Cat. No.: B1278532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **5-(bromomethyl)-1H-indazole**. Due to the limited availability of public domain experimental spectra for this specific molecule, this report combines known data for the parent molecule, 1H-indazole, with detailed, generalized experimental protocols for the acquisition of such data for brominated indazole derivatives. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Spectroscopic and Spectrometric Data Summary

The structural characterization of **5-(bromomethyl)-1H-indazole** is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected and observed data for closely related compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectral Data for 1H-Indazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	s	1H	H3
7.77	d	1H	H4
7.51	d	1H	H7
7.40	m	1H	H6
7.18	m	1H	H5

Solvent: CDCl_3 , Spectrometer Frequency: 300 MHz. Data is for the unsubstituted 1H-indazole and serves as a reference.[\[1\]](#)

For **5-(bromomethyl)-1H-indazole**, the introduction of the bromomethyl group at the C5 position is expected to significantly alter the chemical shifts and splitting patterns of the aromatic protons. The methylene protons of the bromomethyl group would likely appear as a singlet in the range of 4.5-5.0 ppm.

Table 2: ^{13}C NMR Spectral Data for 1H-Indazole

Chemical Shift (δ) ppm	Assignment
140.01	C7a
134.77	C3
126.80	C6
123.13	C3a
120.96	C5
120.86	C4
109.71	C7

Solvent: CDCl_3 , Spectrometer Frequency: 75 MHz. Data is for the unsubstituted 1H-indazole and serves as a reference.[\[1\]](#)

In the ^{13}C NMR spectrum of **5-(bromomethyl)-1H-indazole**, the carbon of the bromomethyl group is expected to appear in the aliphatic region, typically between 30-40 ppm. The chemical shift of the C5 carbon would also be significantly affected by the substitution.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **5-(bromomethyl)-1H-indazole**

Wavenumber (cm^{-1})	Intensity	Assignment
3150-3000	Medium	N-H stretch
3000-2850	Medium-Weak	C-H stretch (aromatic and aliphatic)
1620-1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
1250-1200	Medium-Strong	C-N stretch
700-600	Strong	C-Br stretch

Note: This data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **5-(bromomethyl)-1H-indazole**

m/z	Interpretation
210/212	Molecular ion peak $[M]^+$, showing the characteristic isotopic pattern for a bromine-containing compound.
131	Fragment ion peak $[M-Br]^+$, corresponding to the loss of a bromine radical.
117	Fragment ion peak corresponding to the indazole radical cation.

Ionization method: Electron Ionization (EI). The presence of bromine will result in two peaks for bromine-containing fragments with an intensity ratio of approximately 1:1, separated by 2 m/z units.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.
- Sample Preparation: Dissolve approximately 5-10 mg of **5-(bromomethyl)-1H-indazole** in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean NMR tube.
- Data Acquisition:
 - 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to 1H NMR.

- Data Processing: Process the acquired free induction decay (FID) using an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is a common and straightforward method for solid samples.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record a background spectrum (of the empty ATR crystal or a pure KBr pellet). Then, acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .

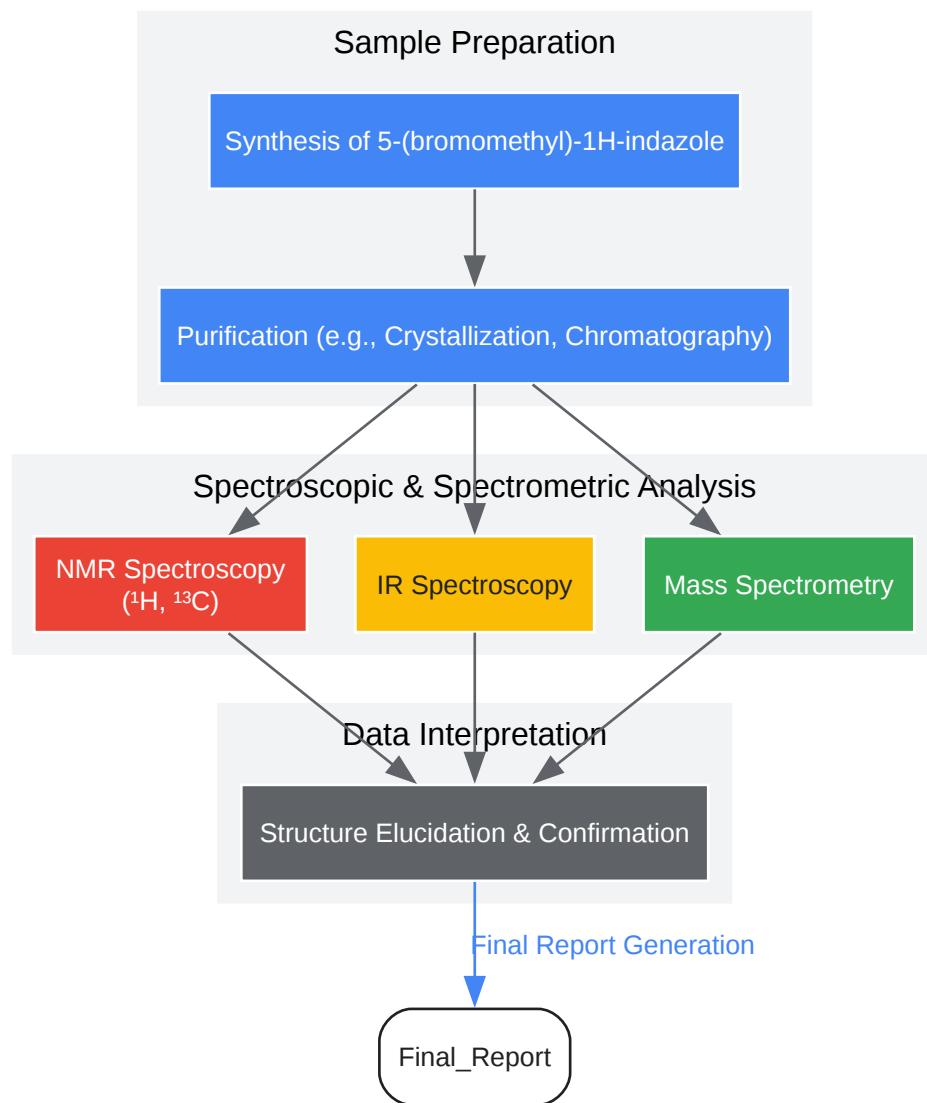
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS).
- Data Acquisition:
 - EI: This is a hard ionization technique that often leads to fragmentation, providing valuable structural information.
 - ESI: This is a soft ionization technique that typically produces the protonated molecule $[\text{M}+\text{H}]^+$, confirming the molecular weight.

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the complete spectroscopic and spectrometric characterization of **5-(bromomethyl)-1H-indazole**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and spectroscopic characterization of **5-(bromomethyl)-1H-indazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 2. To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 5-(bromomethyl)-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278532#spectroscopic-data-of-5-bromomethyl-1h-indazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com